molecular formula C6H9ClN2O2 B2960029 1-(2-Chloropropanoyl)imidazolidin-2-one CAS No. 869709-86-4

1-(2-Chloropropanoyl)imidazolidin-2-one

Cat. No.: B2960029
CAS No.: 869709-86-4
M. Wt: 176.6
InChI Key: BHXYGXVFGPOPMU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Chloropropanoyl)imidazolidin-2-one typically involves the reaction of imidazolidin-2-one with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chloropropanoyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Chloropropanoyl)imidazolidin-2-one involves its reactivity with various nucleophiles and electrophiles. The chlorinated propanoyl group is particularly reactive, allowing the compound to participate in substitution and addition reactions. The imidazolidinone ring can also engage in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

1-(2-Chloropropanoyl)imidazolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-chloropropanoyl)imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2/c1-4(7)5(10)9-3-2-8-6(9)11/h4H,2-3H2,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXYGXVFGPOPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCNC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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